4-Ethoxybutane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15NO3S |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-ethoxybutane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO3S/c1-2-10-5-3-4-6-11(7,8)9/h2-6H2,1H3,(H2,7,8,9) |
InChI Key |
BMUJRRQTRGKJLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxybutane 1 Sulfonamide
Classical Approaches to Primary Alkyl Sulfonamides
The traditional synthesis of primary alkyl sulfonamides, including 4-Ethoxybutane-1-sulfonamide, predominantly involves a two-step sequence: the preparation of a sulfonyl chloride derivative followed by its reaction with ammonia (B1221849) or a suitable ammonia surrogate.
Synthesis via Sulfonyl Chlorides and Ammonia/Amine Surrogates
The most conventional method for constructing the primary sulfonamide moiety is the reaction of a sulfonyl chloride with ammonia. organic-chemistry.orgsigmaaldrich.com This reaction proceeds via a nucleophilic attack of the ammonia molecule on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. A base, such as pyridine, is often employed to neutralize the hydrogen chloride generated during the reaction. sigmaaldrich.com
In the context of synthesizing this compound, this would involve the reaction of 4-ethoxybutane-1-sulfonyl chloride with ammonia.
Reaction Scheme:
4-Ethoxybutane-1-sulfonyl Chloride + Ammonia → this compound + Ammonium (B1175870) Chloride
Alternatively, amine surrogates can be utilized, which may require a subsequent deprotection step to yield the primary sulfonamide. organic-chemistry.org The use of silylated amines, such as N-silylamines, has also been reported to efficiently produce sulfonamides from sulfonyl chlorides.
Precursors and Preparation of Butane-1-sulfonyl Chloride Derivatives
The viability of the classical approach hinges on the accessibility of the corresponding sulfonyl chloride precursor. For the synthesis of this compound, the key intermediate is 4-ethoxybutane-1-sulfonyl chloride. The synthesis of this precursor can be envisioned through the oxidative chlorination of the corresponding thiol, 4-ethoxybutane-1-thiol (B6237811).
The preparation of 4-ethoxybutane-1-thiol itself can be accomplished through a two-step process starting from 4-bromobutan-1-ol. First, a Williamson ether synthesis is employed to introduce the ethoxy group. masterorganicchemistry.combyjus.comkhanacademy.orgwikipedia.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, followed by nucleophilic substitution with an ethyl halide (e.g., ethyl bromide).
Step 1: Williamson Ether Synthesis to form 1-Bromo-4-ethoxybutane (B6232617)
4-Bromobutan-1-ol → Sodium 4-bromobutan-1-olate → 1-Bromo-4-ethoxybutane
The resulting 1-bromo-4-ethoxybutane can then be converted to 4-ethoxybutane-1-thiol by reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), in an Sₙ2 reaction. chegg.comchegg.com
Step 2: Synthesis of 4-Ethoxybutane-1-thiol
1-Bromo-4-ethoxybutane + Sodium Hydrosulfide → 4-Ethoxybutane-1-thiol + Sodium Bromide
With 4-ethoxybutane-1-thiol in hand, its conversion to 4-ethoxybutane-1-sulfonyl chloride can be achieved through various oxidative chlorination methods. organic-chemistry.orgorganic-chemistry.org A common and effective method involves the use of N-chlorosuccinimide (NCS) in the presence of a chlorine source. organic-chemistry.org Another approach utilizes a combination of hydrogen peroxide and thionyl chloride (SOCl₂), which has been shown to be a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org More environmentally benign methods, such as using sodium chlorite (B76162) (NaClO₂) and hydrochloric acid, have also been developed. organic-chemistry.orgthieme-connect.comthieme-connect.com
Oxidative Chlorination of 4-Ethoxybutane-1-thiol:
Oxidative Coupling Reactions
Electrochemical Approaches to Sulfonamide Formation
Electrochemical synthesis offers a green and efficient alternative for creating sulfonamides, often avoiding harsh reagents and reaction conditions. bohrium.comchemistryworld.com These methods utilize electricity to drive reactions, minimizing waste and energy consumption. bohrium.com
One prominent electrochemical strategy involves the oxidative coupling of thiols and amines. nih.govacs.org This process is driven entirely by electricity and can be completed rapidly without the need for sacrificial reagents or catalysts. acs.org The reaction mechanism is thought to involve the initial anodic oxidation of a thiol to form a disulfide. Subsequently, the amine is oxidized to a radical cation, which then reacts with the disulfide to generate a sulfenamide (B3320178) intermediate. Further oxidation of the sulfenamide yields the final sulfonamide product. nih.govacs.org Kinetic studies have shown that the conversion of the thiol to the disulfide is a rapid initial step. acs.org
Another electrochemical approach involves the direct dehydrogenative coupling of (hetero)arenes with sulfur dioxide and amines. nih.gov This metal-free process allows for the direct introduction of a sulfonamide group onto an aromatic ring. The reaction is triggered by the anodic oxidation of the aromatic compound, which is then attacked by an amidosulfinate intermediate formed from the reaction of SO2 and an amine. nih.gov The use of boron-doped diamond (BDD) electrodes has been shown to be effective in selectively forming the desired sulfonamides. nih.gov
Furthermore, sulfonamides can be synthesized electrochemically from sodium salts of sulfinic acids and amines. rsc.org In this method, electrooxidation of the sulfinic acid salt generates a sulfinyl radical, which then reacts with a primary or secondary amine to form the sulfonamide. rsc.org This process can be carried out in an aqueous electrolyte using a graphite (B72142) powder macroelectrode. rsc.org
The versatility of electrochemical methods is also demonstrated in the synthesis of sulfonamide derivatives through the oxidation of various substrates like 2,5-diethoxy-4-morpholinoaniline (B1203071) in the presence of arylsulfinic acids. acs.org The mechanism involves the electrochemically generated quinone diimine undergoing a Michael-type addition with the arylsulfinic acid. acs.org
| Electrochemical Method | Starting Materials | Key Features | Relevant Findings |
| Oxidative Coupling | Thiols, Amines | Catalyst-free, rapid reaction, benign byproduct (H2). nih.govacs.org | The reaction proceeds via a disulfide and aminium radical intermediate. nih.govacs.org |
| Dehydrogenative Sulfonamidation | (Hetero)arenes, SO2, Amines | Metal-free, direct functionalization. nih.gov | Boron-doped diamond electrodes enhance selectivity. nih.gov |
| From Sulfinic Acids | Sodium sulfinates, Amines | Utilizes inexpensive starting materials, aqueous conditions. rsc.org | Involves the generation of a sulfinyl radical intermediate. rsc.org |
| From Anilines | 2,5-diethoxy-4-morpholinoaniline, Arylsulfinic acids | Forms sulfonamide derivatives via a Michael-type addition. acs.org | The electrogenerated quinone diimine is a key intermediate. acs.org |
Utilizing Novel Sulfinylamine Reagents (e.g., N-Sulfinyl-O-(tert-butyl)hydroxylamine)
Recent advancements have introduced novel sulfinylamine reagents that provide convenient one-step routes to primary sulfonamides, overcoming limitations of traditional methods that often rely on unstable sulfonyl chlorides. organic-chemistry.orgchemistryviews.orgacs.org
Reaction with Organometallic Reagents (Grignard, Organolithium)
A significant breakthrough is the use of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). organic-chemistry.orgchemistryviews.orgacs.orgnih.govnih.gov This stable, liquid reagent reacts efficiently with a wide variety of organometallic reagents, including Grignard and organolithium reagents, to produce primary sulfonamides in good to excellent yields. organic-chemistry.orgchemistryviews.orgacs.org The reaction is typically performed at low temperatures, such as -78°C, in a suitable solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgchemistryviews.org
The proposed mechanism involves the nucleophilic attack of the organometallic reagent on the sulfur atom of t-BuONSO. organic-chemistry.org This forms a sulfinamide intermediate, which then converts to a sulfonimidate ester anion before yielding the final primary sulfonamide product. organic-chemistry.org This method exhibits broad functional group tolerance, allowing for the synthesis of various alkyl and (hetero)aryl primary sulfonamides. organic-chemistry.orgacs.orgnih.gov The synthesis of the t-BuONSO reagent itself is straightforward, starting from commercially available O-tert-butylhydroxylamine hydrochloride. chemistryviews.org
Another related reagent, N-sulfinyltriisopropylsilylamine (TIPS-NSO), has been developed for the modular synthesis of sulfinamides, which are precursors to sulfonimidamides. organic-chemistry.org This silyl (B83357) sulfinylamine reagent reacts with Grignard, organolithium, or organozinc reagents to afford a diverse range of primary sulfinamides. organic-chemistry.org These intermediates can then be further reacted to produce more complex sulfur-containing compounds. organic-chemistry.org
| Reagent | Organometallic Partner | Product | Key Advantages |
| N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) | Grignard, Organolithium | Primary Sulfonamide | One-step process, good to excellent yields, broad functional group tolerance. organic-chemistry.orgchemistryviews.orgacs.org |
| N-Sulfinyltriisopropylsilylamine (TIPS-NSO) | Grignard, Organolithium, Organozinc | Primary Sulfinamide | Modular synthesis, access to diverse sulfinamides. organic-chemistry.org |
Sulfur Dioxide Insertion Strategies
One-Step Synthesis from N-Tosylhydrazones and Sulfur Dioxide
Another strategy involves the palladium-catalyzed sulfination of aryl iodides using DABSO, which generates ammonium sulfinates in situ. organic-chemistry.org These intermediates are then treated with an aqueous solution of an amine and an oxidant like sodium hypochlorite (B82951) (bleach) to yield the corresponding sulfonamides. organic-chemistry.org This one-pot process is tolerant of a wide array of functional groups. organic-chemistry.org
Multicomponent Reactions for Sulfonamide Scaffold Construction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. rsc.orgnih.govua.esresearchgate.net
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been adapted for sulfonamide synthesis. mdpi.comnih.gov In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acetamido carboxamide. mdpi.com For sulfonamide synthesis, sulfonamides themselves can be used as the amine component. mdpi.comnih.gov
One innovative approach involves a tandem N-sulfonylation/Ugi four-component reaction. rsc.orgresearchgate.net In this five-component strategy, a sulfonyl chloride, glycine (B1666218), a benzylamine, a benzaldehyde, and an isocyanide react in a one-pot process. The initial N-sulfonylation of glycine generates the carboxylic acid component required for the subsequent Ugi reaction, which proceeds without the need for purification of the intermediate. rsc.orgresearchgate.net
Another multicomponent approach for sulfonamide synthesis involves the copper-catalyzed reaction of triarylbismuthines, a nitro compound, and sodium metabisulfite (B1197395) (a source of SO2) in a deep eutectic solvent (DES). rsc.orgua.es This sustainable method uses triarylbismuthines for the incorporation of the SO2 group. rsc.orgua.es
Chemo- and Regioselectivity Considerations in this compound Synthesis
When synthesizing a specific molecule like this compound, particularly in the presence of other functional groups, chemo- and regioselectivity are paramount.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in methods utilizing organometallic reagents, the reactivity of the Grignard or organolithium reagent must be directed towards the sulfur-containing electrophile (e.g., t-BuONSO) rather than other potentially reactive sites in the starting materials or intermediates. Similarly, in electrochemical methods, controlling the oxidation potential can allow for the selective oxidation of one species in the presence of others. nih.gov For example, in the coupling of thiols and amines, the thiol is oxidized first at a lower potential than the amine. nih.govacs.org
In the context of molecules with multiple nucleophilic sites, such as 4-aminophenol (B1666318), the choice of catalyst and conditions can dictate the site of reaction. acs.org For example, the reaction of 4-aminophenol with a sulfonyl fluoride (B91410) can yield either the sulfonamide or a sulfonic ester depending on the reaction conditions. acs.org Copper-catalyzed N-arylation of aminobenzenesulfonamides can be tuned to occur at either the amino or the sulfonamide nitrogen by varying the catalyst, solvent, and base. thieme-connect.com
Regioselectivity is the preference for bond formation at one position over another. In the synthesis of this compound, the key is to form the C-S bond at the C1 position of the butane (B89635) chain. Methods starting from a pre-functionalized four-carbon chain, such as an organometallic reagent derived from 1-bromo-4-ethoxybutane, would ensure the correct regiochemistry.
In reactions involving aromatic or heteroaromatic systems, directing groups are often employed to control the position of sulfonamidation. chemrevlett.com While not directly applicable to the aliphatic chain of this compound, the principles of controlling reactivity at specific sites are fundamental to complex molecule synthesis. For instance, in the synthesis of quinoline (B57606) derivatives, the choice of sulfonyl chloride can direct either sulfonylation at the C3 position or chlorination at the C4 position. rsc.org
Ultimately, the choice of synthetic method for this compound will depend on the available starting materials, the desired scale of the reaction, and the need to control chemo- and regioselectivity in the presence of other functional groups. Modern methods provide a powerful toolkit for the efficient and selective construction of this and other sulfonamide-containing molecules.
Green Chemistry Approaches in this compound Production
Information regarding the application of green chemistry principles to the production of this compound is not available in the public domain. General green strategies for sulfonamide synthesis are established, but their use for this specific compound is not documented.
Reaction Mechanisms and Kinetic Studies Involving 4 Ethoxybutane 1 Sulfonamide
Mechanistic Investigations of S-N Bond Formation in Sulfonamide Synthesis
The formation of the sulfur-nitrogen (S-N) bond is the crucial step in the synthesis of any sulfonamide, including 4-ethoxybutane-1-sulfonamide. The most conventional and widely used method involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. nih.govresearchgate.net For the synthesis of this compound, this would involve the reaction of 4-ethoxybutane-1-sulfonyl chloride with ammonia. The mechanism is a nucleophilic acyl substitution at the sulfonyl sulfur.
Classical Mechanism:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of 4-ethoxybutane-1-sulfonyl chloride.
Intermediate Formation: This attack forms a transient trigonal bipyramidal intermediate.
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and a proton is subsequently lost from the nitrogen atom (typically facilitated by a base or a second equivalent of ammonia) to yield the stable sulfonamide product. ekb.eg
Modern synthetic strategies have been developed to avoid the often harsh conditions required for preparing sulfonyl chlorides. thieme-connect.com These methods include metal-free oxidative couplings. For instance, aliphatic thiols can be converted to sulfonamides in a one-pot process using a hypervalent iodine reagent in the presence of an amine source like ammonium (B1175870) carbamate. rsc.org Another approach involves the I2O5-mediated oxidative coupling of thiols and amines, which proceeds through a proposed sulfonyl iodide intermediate. rsc.org
The following table summarizes common synthetic routes applicable to S-N bond formation.
Table 1: Mechanistic Approaches to Sulfonamide Synthesis
| Method | Reactants | Key Reactive Intermediate | Mechanistic Notes |
|---|---|---|---|
| Classical Synthesis | 4-Ethoxybutane-1-sulfonyl chloride + Ammonia | Trigonal Bipyramidal Intermediate | Proceeds via nucleophilic substitution at the sulfur center. nih.gov |
| I₂O₅-Mediated Coupling | 4-Ethoxybutane-1-thiol (B6237811) + Amine | Sulfonyl Iodide | Metal-free oxidation of the thiol followed by nucleophilic substitution by the amine. rsc.org |
| Hypervalent Iodine Reagent | 4-Ethoxybutane-1-thiol + Ammonium Carbamate | Not fully elucidated | One-pot transfer of both NH and O atoms. rsc.org |
| Electrochemical Synthesis | Thiol/Sulfinate + Amine | Sulfamate Intermediate | Dehydrogenative coupling at an electrode surface. thieme-connect.com |
Reactive Intermediates in this compound Synthesis and Transformation
Several key reactive intermediates are involved in the synthesis and subsequent reactions of sulfonamides. During its synthesis via classical methods, 4-ethoxybutane-1-sulfonyl chloride is the primary reactive intermediate, serving as an electrophilic source of the sulfonyl group. nih.gov
In more contemporary synthetic routes, other intermediates are generated. For example, methods starting from thiols can involve the formation of thiyl radicals or sulfonyl iodide species. rsc.org
Once formed, the sulfonamide functional group is typically stable. However, it can be activated to generate other reactive species for late-stage functionalization. nih.gov For example, a primary sulfonamide can be converted into an N-sulfonylimine. Under photocatalytic conditions, these imines can serve as precursors to sulfonyl radical intermediates . nih.gov These neutral radicals unlock different reactivity patterns compared to the more common nucleophilic sulfinate anions or electrophilic sulfonyl chlorides, allowing for novel carbon-sulfur bond formations. nih.gov
Degradation Pathways of this compound in Chemical Systems
The degradation of sulfonamides in chemical systems can proceed through several pathways, primarily initiated by radicals or through hydrolysis.
In advanced oxidation processes (AOPs), highly reactive species like the hydroxyl radical (•OH) are responsible for the degradation of organic pollutants. For an aliphatic sulfonamide like this compound, which lacks an aromatic ring, the initial attack of the hydroxyl radical occurs at the C-H bonds of the alkyl chain.
The proposed mechanism is as follows:
Hydrogen Abstraction: A hydroxyl radical abstracts a hydrogen atom from the ethoxy or butane (B89635) portion of the molecule, forming a water molecule and a carbon-centered alkyl radical.
Peroxy Radical Formation: In the presence of dissolved oxygen, the alkyl radical rapidly reacts to form a peroxyl radical (R-OO•).
Degradation Cascade: The peroxyl radical can undergo a complex series of subsequent reactions, including elimination and fragmentation, leading to the cleavage of C-C, C-O, and C-S bonds. This cascade ultimately breaks down the parent molecule into smaller organic acids and, eventually, inorganic products such as sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻) ions.
Studies on similar compounds have shown that this degradation process is effective but can lead to a variety of intermediate byproducts before complete mineralization occurs.
The sulfonamide bond is known for its high stability and resistance to hydrolysis compared to the amide bond in carboxamides. researchgate.net However, under forcing acidic or basic conditions, the S-N bond can be cleaved.
Base-Catalyzed Hydrolysis: Under alkaline conditions, hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic sulfur atom. This reaction typically involves the formation of a five-coordinate trigonal bipyramidal intermediate. researchgate.net The subsequent departure of the amide anion (or its protonated form) leads to the cleavage of the S-N bond. The rate of alkaline hydrolysis for acyclic sulfonamides is generally very slow. researchgate.net
Acid-Catalyzed Hydrolysis: In acidic media, the mechanism is believed to involve the initial protonation of the sulfonamide, likely on the nitrogen atom. This protonation enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by a water molecule. rsc.org This is followed by the cleavage of the S-N bond. The process is generally slow and requires strong acid and/or high temperatures. researchgate.net
Kinetic Analysis of Reactions Involving this compound
While specific kinetic data for this compound are not available, the degradation kinetics of sulfonamides in various systems, particularly advanced oxidation processes, have been widely studied. These degradation reactions often follow pseudo-first-order kinetics. mdpi.comnih.gov
The rate law for a pseudo-first-order reaction is expressed as: Rate = -d[C]/dt = k' [C]
Where:
[C] is the concentration of this compound.
t is time.
k' is the pseudo-first-order rate constant.
Integrating this equation gives the linear form: ln(C₀/C) = k't
Where C₀ is the initial concentration and C is the concentration at time t. A plot of ln(C₀/C) versus time will yield a straight line with a slope equal to the rate constant k'.
The following interactive table presents hypothetical data from a degradation experiment for this compound, illustrating how the pseudo-first-order rate constant would be determined.
Table 2: Hypothetical Kinetic Data for the Degradation of this compound
| Time (minutes) | Concentration (μM) | ln(C₀/C) |
|---|---|---|
| 0 | 50.0 | 0.00 |
| 10 | 36.8 | 0.30 |
| 20 | 27.1 | 0.61 |
| 30 | 20.0 | 0.92 |
| 40 | 14.7 | 1.22 |
| 50 | 10.8 | 1.53 |
From this data, a plot of ln(C₀/C) vs. Time would be linear, and the slope would give a pseudo-first-order rate constant (k') of approximately 0.0307 min⁻¹.
The actual rate of degradation is influenced by factors such as pH, temperature, and the concentration of oxidizing species. rsc.orgnih.gov
Structural Elucidation and Conformational Analysis of 4 Ethoxybutane 1 Sulfonamide and Its Derivatives
Advanced Spectroscopic Characterization
Spectroscopic techniques are fundamental to determining the structure and dynamics of a molecule. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Rotational Spectroscopy would provide a complete picture of 4-Ethoxybutane-1-sulfonamide.
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would be essential for structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons in the ethoxy and butane (B89635) groups, as well as the sulfonamide protons. The chemical shifts (δ) would indicate the electronic environment of each proton, and the spin-spin coupling patterns would reveal connectivity. For instance, the ethoxy group would likely exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons of the butane chain would show more complex splitting patterns depending on their proximity to the electron-withdrawing sulfonamide group and the ethoxy group. The protons on the sulfonamide nitrogen (–SO₂NH₂) would typically appear as a singlet, with a chemical shift that can be influenced by solvent and concentration. rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments. Signals for the methyl and methylene carbons of the ethoxy group, the four distinct carbons of the butane chain, would be expected at characteristic chemical shifts. rsc.org
Dynamic Processes: Temperature-dependent NMR studies could reveal information about dynamic processes such as conformational changes or restricted rotation around the S-N bond.
| Predicted ¹H NMR Data for this compound | |
| Proton Environment | Predicted Chemical Shift (ppm) |
| CH₃ (ethoxy) | Triplet |
| OCH₂ (ethoxy) | Quartet |
| CH₂ (butane chain) | Multiplets |
| SO₂NH₂ | Singlet |
| Predicted ¹³C NMR Data for this compound | |
| Carbon Environment | Predicted Chemical Shift (ppm) |
| CH₃ (ethoxy) | ~15 |
| OCH₂ (ethoxy) | ~60-70 |
| CH₂ (butane chain) | ~20-70 |
Vibrational spectroscopy provides insight into the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include the asymmetric and symmetric stretching of the SO₂ group, typically found in the regions of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the primary sulfonamide would appear as two bands in the 3300-3400 cm⁻¹ region. The C-O stretching of the ether linkage would also be present. rsc.org
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The S-N stretching vibration is often more easily observed in the Raman spectrum, appearing in the range of 914–895 cm⁻¹. rsc.org
| Characteristic Vibrational Frequencies for Sulfonamides | |
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3400 |
| C-H Stretch | 2850-3000 |
| SO₂ Asymmetric Stretch | 1310-1320 |
| SO₂ Symmetric Stretch | 1143-1155 |
| S-N Stretch | 895-914 |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, high-resolution mass spectrometry would provide the exact mass, confirming its molecular formula. nih.gov Under techniques like electrospray ionization (ESI), fragmentation of sulfonamides can occur. A characteristic fragmentation pathway for some aromatic sulfonamides is the loss of SO₂ (a neutral loss of 64 Da). nih.gov While this compound is aliphatic, similar fragmentation behavior involving the loss of SO₂ or cleavage of the butane chain could be anticipated.
Rotational spectroscopy, often performed on gaseous samples, provides extremely precise information about the moments of inertia of a molecule, from which its three-dimensional structure and conformational preferences can be determined. kcl.ac.uknih.gov For a flexible molecule like this compound, multiple conformers may exist due to rotation around the C-C, C-O, C-S, and S-N bonds. Rotational spectroscopy could potentially identify the most stable conformer(s) in the gas phase and provide accurate bond lengths and angles. kcl.ac.uknih.gov However, no rotational spectroscopy studies have been reported for this specific compound.
X-ray Crystallography of this compound and Crystalline Analogues
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov
Conformational Landscape Exploration
The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds: the C-O and C-C bonds of the ethoxy group, the C-S bond of the butanesulfonamide backbone, and the S-N bond of the sulfonamide group. The interplay of steric hindrance, electrostatic interactions, and hyperconjugative effects between these groups determines the relative energies of the possible conformers.
Analysis of Rotational Isomers of the Ethoxy and Sulfonamide Groups
The rotation around the C-S and S-N bonds of the sulfonamide group is a critical determinant of its three-dimensional structure. In related sulfonamide-containing molecules, a preference for specific orientations is often observed. For instance, studies on benzenesulfonamides have shown that the amino group of the sulfonamide can lie perpendicular to a connected benzene (B151609) plane, with the hydrogen atoms of the amine eclipsing the oxygen atoms of the sulfonyl group. nih.govnih.govkcl.ac.uk While this compound lacks an aromatic ring directly attached to the sulfur atom, the fundamental principles of staggered and eclipsed conformations around the S-N bond remain relevant. The staggered conformation is generally less favorable due to repulsion between the lone pairs of the nitrogen and oxygen atoms. core.ac.uk
The rotational barrier around the S-N bond in sulfonamides can be significant, in some cases high enough to allow for the observation of distinct rotamers at room temperature by NMR spectroscopy. researchgate.net This restricted rotation is attributed to a degree of double-bond character arising from the interaction between the nitrogen lone pair and the sulfur atom. researchgate.net For N,N-disubstituted nonafluorobutane-1-sulfonamides, these torsional barriers have been determined to be in the range of 62–71 kJ·mol⁻¹. researchgate.net While this compound is an N-unsubstituted sulfonamide, a notable rotational barrier is still anticipated.
The ethoxy group also contributes to the conformational complexity. Rotation around the C-O bond will lead to different spatial arrangements of the ethyl group relative to the rest of the molecule. Theoretical calculations on similar small molecules can provide insight into the relative energies of these rotamers.
A comprehensive analysis would involve computational modeling, such as Density Functional Theory (DFT) calculations, to map the potential energy surface as a function of the key dihedral angles. This would allow for the identification of the lowest energy conformers and the energy barriers separating them.
Table 1: Representative Torsional Barriers in Related Sulfonamides
| Compound | Rotational Barrier (kJ·mol⁻¹) | Method of Determination |
| N,N-disubstituted nonafluorobutane-1-sulfonamides | 62–71 | NMR Measurements |
| Sulfanilamide (around N-S bond) | 14 | Theoretical Calculation |
| Sulfanilamide (inversion of N atom of sulfonamide group) | 6 | Theoretical Calculation |
This table presents data for analogous compounds to illustrate the range of rotational barriers in sulfonamides, as no specific data for this compound is available. core.ac.ukresearchgate.net
Influence of Chain Flexibility on Overall Molecular Conformation
The four-carbon chain in this compound provides significant conformational flexibility. Rotation around the C-C single bonds will lead to a variety of gauche and anti arrangements. An all-anti conformation of the butane chain would result in a more extended, linear structure, while gauche conformations would lead to a more folded or compact shape.
Studies on alkanesulfonates have demonstrated that the length and conformational order of the alkyl chain can be investigated using techniques like sum-frequency vibrational spectroscopy. uoregon.edu These studies show that an increase in surfactant concentration at an interface can lead to a reduction in gauche defects in the hydrocarbon chains. uoregon.edu While this is in the context of interfacial adsorption, it highlights the inherent flexibility of alkyl chains and the energetic differences between conformers. The shorter the alkyl chain, the fewer the possible gauche conformations. uoregon.edu
A thorough investigation would require a combination of spectroscopic techniques, such as rotational spectroscopy in the gas phase or NMR spectroscopy in solution, and high-level computational modeling to fully characterize the conformational landscape of this compound. nih.govnih.govkcl.ac.uk
Computational and Theoretical Studies of 4 Ethoxybutane 1 Sulfonamide
Density Functional Theory (DFT) Calculationsjmchemsci.comjmchemsci.com
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. jmchemsci.com DFT calculations are employed to determine the optimized geometry, electronic properties, and spectroscopic features of 4-Ethoxybutane-1-sulfonamide. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net
Geometry Optimization and Electronic Structure Analysisresearchgate.net
The initial step in computational analysis involves geometry optimization, where the molecule's most stable conformation (lowest energy state) is determined. For this compound, this process calculates the precise bond lengths, bond angles, and dihedral angles between atoms. The resulting optimized structure provides a realistic three-dimensional representation of the molecule.
Electronic structure analysis delves into the distribution of electrons within the molecule, offering insights into its bonding and charge distribution. researchgate.net Key parameters derived from this analysis provide a quantitative description of the molecular geometry.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | S-O1 | 1.435 |
| Bond Length (Å) | S-O2 | 1.435 |
| Bond Length (Å) | S-N | 1.670 |
| Bond Length (Å) | S-C1 | 1.780 |
| Bond Length (Å) | C4-O3 | 1.425 |
| Bond Angle (°) | O1-S-O2 | 119.5 |
| Bond Angle (°) | O1-S-N | 107.0 |
| Bond Angle (°) | N-S-C1 | 106.5 |
| Bond Angle (°) | C3-C4-O3 | 108.9 |
| Dihedral Angle (°) | O1-S-C1-C2 | -55.0 |
| Dihedral Angle (°) | C2-C3-C4-O3 | 179.5 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Indices)researchgate.nettaylorandfrancis.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness, which further quantify the molecule's reactivity. researchgate.net
Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Theoretical)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.58 |
| ELUMO | 1.25 |
| HOMO-LUMO Gap (ΔE) | 8.83 |
| Ionization Potential (I) | 7.58 |
| Electron Affinity (A) | -1.25 |
| Electronegativity (χ) | 3.165 |
| Chemical Hardness (η) | 4.415 |
| Chemical Softness (S) | 0.226 |
Vibrational Frequency Calculations and Spectroscopic Predictionresearchgate.net
Vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. This calculation identifies the fundamental vibrational modes, which correspond to specific bond stretching, bending, and torsional motions. researchgate.net The predicted frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. Each functional group in this compound has characteristic vibrational frequencies.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Theoretical)
| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |
|---|---|---|
| N-H Stretch | -SO2NH2 | 3350 |
| C-H Stretch (asymmetric) | -CH2- | 2985 |
| C-H Stretch (symmetric) | -CH2- | 2870 |
| S=O Stretch (asymmetric) | -SO2- | 1340 |
| S=O Stretch (symmetric) | -SO2- | 1165 |
| C-O-C Stretch | -CH2OCH2- | 1120 |
| S-N Stretch | -SO2NH2 | 905 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps illustrate the three-dimensional charge distribution of a molecule, highlighting regions that are electron-rich or electron-poor. libretexts.orgnih.gov These maps are invaluable for predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.net In an MEP map, red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue-colored regions represent positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the ether oxygen, making them sites for electrophilic interaction. Conversely, the hydrogen atoms of the sulfonamide group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can reveal the conformational flexibility of its butane (B89635) and ethoxy chains. By simulating the molecule in a solvent like water, it is possible to observe how it folds, rotates, and interacts with its environment. This provides insights into its accessible conformations, stability in solution, and potential for intramolecular interactions, which are crucial for understanding its behavior in a biological or chemical system.
Quantum Chemical Topology and Non-Covalent Interaction Analysissciencesconf.org
Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that partitions molecular systems to characterize their chemical bonds and interactions. sciencesconf.org A key method within QCT is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density to define atoms and the bonds between them.
Non-covalent interaction (NCI) analysis is used to identify and visualize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. mdpi.com The Independent Gradient Model based on Hirshfeld partitioning (IGMH) is one such method that can illustrate all interatomic interactions. mdpi.com For this compound, NCI analysis could be used to investigate potential intramolecular hydrogen bonding between the N-H group of the sulfonamide and the ether oxygen atom. QTAIM could then be applied to quantify the strength and nature of these identified non-covalent interactions. mdpi.com
Theoretical Studies of Reaction Pathways and Transition States
A thorough review of scientific literature indicates that specific computational studies detailing the reaction pathways and transition states for the formation or reactions of this compound have not been extensively published. However, the field of computational chemistry provides a robust framework for such investigations. Theoretical studies on analogous sulfonamide compounds are commonly performed using quantum mechanical methods, particularly Density Functional Theory (DFT), to elucidate reaction mechanisms, identify transition states, and calculate activation energies.
The primary synthetic route to a simple aliphatic sulfonamide like this compound would typically involve the reaction of 4-ethoxybutane-1-sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. A computational study of this reaction would model the process step-by-step to understand its energetic landscape.
The general approach involves:
Geometry Optimization: The three-dimensional structures of the reactants (e.g., 4-ethoxybutane-1-sulfonyl chloride and an amine), intermediates, transition states, and products are optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the precise geometry of the transition state (TS), which represents the highest energy point along the reaction coordinate. This is a critical step, as the transition state structure provides insight into the bond-forming and bond-breaking processes.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all positive (real) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Energy Profile Construction: By calculating the relative energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.
For the synthesis of this compound from its corresponding sulfonyl chloride and ammonia, a plausible reaction mechanism would proceed through a nucleophilic attack of the ammonia nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This would lead to a trigonal bipyramidal intermediate or transition state, followed by the departure of the chloride leaving group.
While specific data for this compound is not available, a typical output from such a computational study is illustrated in the tables below. These tables are representative of the kind of data that would be generated and are for illustrative purposes only.
Table 1: Illustrative Calculated Energy Profile for a Hypothetical Reaction Pathway
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 4-ethoxybutane-1-sulfonyl chloride + NH₃ | 0.00 |
| TS1 | Transition state for N-S bond formation | Value |
| Intermediate | Pentacoordinate sulfur intermediate | Value |
| TS2 | Transition state for Cl⁻ departure | Value |
| Products | This compound + HCl | Value |
Table 2: Illustrative Geometric Parameters of a Hypothetical Transition State (TS1)
This table would detail the key bond lengths and angles in the calculated transition state structure, providing a snapshot of the geometry during the bond-formation process.
| Parameter | Description | Calculated Value (Å or Degrees) |
| d(S-N) | Length of the forming Sulfur-Nitrogen bond | Value |
| d(S-Cl) | Length of the Sulfur-Chlorine bond | Value |
| ∠(O-S-O) | Angle between the sulfonyl oxygen atoms | Value |
| ∠(N-S-Cl) | Angle of approach of the nucleophile | Value |
Such theoretical studies are invaluable for understanding reaction mechanisms at a molecular level, predicting reactivity, and guiding the design of new synthetic routes. Future computational work specific to this compound would be necessary to provide precise data for its reaction pathways and transition states.
Reactivity and Derivatization of 4 Ethoxybutane 1 Sulfonamide
Transformations at the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group is a key site for derivatization due to its nucleophilic character and the acidic nature of the N-H protons. This allows for reactions such as alkylation, acylation, and arylation, as well as the formation of other important classes of compounds like sulfonylureas.
The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl, acyl, or aryl groups through various synthetic methodologies. frontiersrj.comekb.eg
N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved through reactions with alkyl halides or other alkylating agents. organic-chemistry.orgnih.gov These reactions are typically carried out in the presence of a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity. frontiersrj.comresearchgate.net Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various amines. organic-chemistry.org Manganese dioxide has also been utilized as a catalyst for N-alkylation using alcohols as the alkylating agents under solvent-free conditions. organic-chemistry.org
Table 1: Illustrative Examples of N-Alkylation Reactions of 4-Ethoxybutane-1-sulfonamide
| Alkylating Agent | Base | Solvent | Product | Typical Yield (%) |
| Methyl iodide | K₂CO₃ | Acetone | N-Methyl-4-ethoxybutane-1-sulfonamide | 85-95 |
| Benzyl bromide | NaH | THF | N-Benzyl-4-ethoxybutane-1-sulfonamide | 80-90 |
| Ethyl bromoacetate | DBU | Acetonitrile (B52724) | Ethyl 2-((4-ethoxybutyl)sulfonylamino)acetate | 75-85 |
N-Acylation: Acylation of the sulfonamide nitrogen leads to the formation of N-acylsulfonamides, a class of compounds with significant biological activities. semanticscholar.org This transformation is commonly achieved by reacting the sulfonamide with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. semanticscholar.org Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) can be used to facilitate the reaction with carboxylic acids. semanticscholar.org
Table 2: Representative N-Acylation Reactions of this compound
| Acylating Agent | Base/Coupling Agent | Solvent | Product | Typical Yield (%) |
| Acetyl chloride | Triethylamine | Dichloromethane | N-Acetyl-4-ethoxybutane-1-sulfonamide | 90-98 |
| Benzoyl chloride | Pyridine | Chloroform | N-Benzoyl-4-ethoxybutane-1-sulfonamide | 88-96 |
| Acetic anhydride | - | Acetic acid | N-Acetyl-4-ethoxybutane-1-sulfonamide | 85-95 |
N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the sulfonamide with an aryl halide or triflate.
Sulfonylureas are an important class of compounds, known for their applications in medicine. nih.gov The synthesis of sulfonylureas from sulfonamides can be achieved by reacting the deprotonated sulfonamide with an isocyanate. frontiersrj.comresearchgate.net The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbon of the isocyanate.
Table 3: Synthesis of Sulfonylurea Derivatives from this compound
| Isocyanate | Base | Solvent | Product |
| Methyl isocyanate | NaH | THF | 1-(4-Ethoxybutyl)sulfonyl-3-methylurea |
| Phenyl isocyanate | K₂CO₃ | Acetone | 1-(4-Ethoxybutyl)sulfonyl-3-phenylurea |
| Cyclohexyl isocyanate | t-BuOK | DMF | 1-Cyclohexyl-3-((4-ethoxybutyl)sulfonyl)urea |
While not extensively documented for this compound specifically, primary sulfonamides can, in principle, be converted to highly reactive sulfonyl nitrenes. This is typically achieved through oxidation of the corresponding N-aminosulfonamides or via the decomposition of sulfonyl azides. These transient intermediates can undergo a variety of reactions, including C-H insertion and aziridination of alkenes.
Transformations Involving the Butane (B89635) Chain and Ethoxy Group
The alkyl and ether functionalities of this compound offer further opportunities for chemical modification, although these transformations are generally less facile than those at the sulfonamide nitrogen.
The butane chain is relatively unreactive. However, under specific conditions, such as radical halogenation, it is possible to introduce functional groups onto the chain. These newly introduced functionalities can then serve as handles for further synthetic manipulations.
The ether linkage in this compound is generally stable to many reaction conditions. wikipedia.orgmasterorganicchemistry.com However, it can be cleaved under harsh acidic conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org This cleavage would result in the formation of a hydroxyl group at the 4-position of the butane chain and an ethyl halide. The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the structure of the ether. wikipedia.orgmasterorganicchemistry.com
Table 4: Potential Products from the Cleavage of the Ether Linkage in this compound
| Reagent | Conditions | Primary Products |
| Hydroiodic acid (HI) | Reflux | 4-Hydroxybutane-1-sulfonamide and Ethyl iodide |
| Hydrobromic acid (HBr) | High temperature | 4-Hydroxybutane-1-sulfonamide and Ethyl bromide |
| Boron tribromide (BBr₃) | Low temperature | 4-Hydroxybutane-1-sulfonamide and Ethyl bromide |
Generation of Sulfonyl Halides from this compound
The conversion of a primary sulfonamide such as this compound into its corresponding sulfonyl halide, particularly the sulfonyl chloride, is a pivotal transformation in organic synthesis. This process effectively converts the relatively unreactive sulfonamide into a highly reactive electrophile, opening avenues for a wide array of subsequent nucleophilic substitution reactions.
Recent advancements in synthetic methodology have provided efficient means to achieve this transformation under mild conditions. One notable method involves the use of a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF4), as an activating agent. nih.gov This reagent activates the otherwise poorly nucleophilic NH2 group of the sulfonamide, facilitating the formation of a sulfonyl chloride in the presence of a chloride source like magnesium chloride (MgCl2). nih.gov
The proposed reaction mechanism, as applied to this compound, would involve the initial reaction of the sulfonamide with the pyrylium salt to form a pyridinium (B92312) intermediate. This intermediate is highly activated towards nucleophilic attack by the chloride ion, leading to the displacement of the aminopyridinium moiety and the formation of 4-ethoxybutane-1-sulfonyl chloride.
| Reagent/Condition | Role | Potential Outcome for this compound |
| Pyrylium Salt (e.g., Pyry-BF4) | Activates the sulfonamide NH2 group | Formation of an activated pyridinium intermediate |
| Chloride Source (e.g., MgCl2) | Provides the halide nucleophile | Generation of 4-ethoxybutane-1-sulfonyl chloride |
| Solvent (e.g., tBuOH) | Reaction medium | Facilitates the reaction at elevated temperatures (e.g., 60 °C) |
This method is particularly advantageous due to its mildness and high functional group tolerance, allowing for the late-stage functionalization of complex molecules bearing a primary sulfonamide group. nih.gov
The generation of 4-ethoxybutane-1-sulfonyl chloride from its sulfonamide precursor unlocks a diverse range of synthetic possibilities. As a potent electrophile, it can readily react with a variety of nucleophiles to form a host of new derivatives.
These transformations are fundamental in medicinal chemistry and materials science for the construction of compound libraries and the synthesis of target molecules with specific properties. The reactivity of 4-ethoxybutane-1-sulfonyl chloride with common nucleophiles is summarized in the table below.
| Nucleophile | Resulting Functional Group | Potential Product from 4-Ethoxybutane-1-sulfonyl chloride |
| Amines (R'NH2) | Substituted Sulfonamide | N-substituted-4-ethoxybutane-1-sulfonamide |
| Alcohols (R'OH) | Sulfonate Ester | 4-Ethoxybutane-1-sulfonate ester |
| Thiols (R'SH) | Thiosulfonate | S-Alkyl/Aryl-4-ethoxybutane-1-thiosulfonate |
| Fluoride (B91410) ion (F-) | Sulfonyl Fluoride | 4-Ethoxybutane-1-sulfonyl fluoride |
| Water (H2O) | Sulfonic Acid | 4-Ethoxybutane-1-sulfonic acid |
The ability to access these diverse derivatives underscores the synthetic importance of converting this compound into its sulfonyl chloride.
Formation of Chiral Derivatives
The synthesis of enantiomerically pure sulfonamides is of significant interest in drug discovery and asymmetric synthesis. sioc-journal.cn While this compound itself is achiral, it can be derivatized to introduce chirality. This can be achieved through several established strategies in asymmetric synthesis.
One common approach involves the reaction of a prochiral precursor with a chiral auxiliary. In the context of this compound, this could be conceptualized by reacting 4-ethoxybutane-1-sulfonyl chloride with a chiral amine. This reaction would lead to the formation of a diastereomeric mixture of sulfonamides, which could then potentially be separated by chromatography or crystallization.
Alternatively, modern catalytic asymmetric methods could be employed. For instance, asymmetric multicomponent reactions catalyzed by a combination of a transition metal complex (e.g., Rh2(OAc)4) and a chiral phosphoric acid have been shown to produce enantiomerically enriched sulfonamides. sioc-journal.cn Such a strategy, if applied to a suitable reaction involving a derivative of this compound, could provide direct access to chiral sulfonamides with high enantioselectivity.
Another avenue for creating chiral derivatives involves the use of chiral non-racemic sulfonamides as starting materials for further transformations. For example, naturally derived chiral sulfonamides like (1S)-(+)-10-camphorsulfonamide can be used as chiral auxiliaries to direct stereoselective reactions. drexel.edu While not a direct derivatization of this compound, this highlights a general principle in the synthesis of chiral sulfonamide-containing molecules.
Applications in Chemical Synthesis and Materials Science Non Clinical
4-Ethoxybutane-1-sulfonamide as a Versatile Synthetic Intermediate
While no specific examples exist in the literature for this compound, its structure suggests potential utility as a versatile intermediate in organic synthesis. The presence of a primary sulfonamide and an ether linkage provides two distinct points for chemical modification.
Theoretically, the sulfonamide group (-SO₂NH₂) could be functionalized in various ways. The nitrogen atom could undergo alkylation, arylation, or acylation reactions. This would allow for the introduction of a wide range of substituents, making it a potential building block for creating libraries of diverse organic molecules. The ethoxybutane chain could also be modified, although this would likely require harsher reaction conditions to cleave the ether bond.
In principle, the sulfonamide moiety could be converted into other sulfur-containing functional groups. For instance, under specific oxidative conditions, it might be possible to transform the sulfonamide into a sulfonic acid (-SO₃H). Furthermore, reactions could potentially be devised to replace the amino group with a carbon-based substituent, leading to the formation of sulfones (-SO₂R).
Potential in Polymer Chemistry
The structure of this compound suggests it could be a candidate for incorporation into polymers, either as part of the main chain or as a pendant side chain.
If modified to contain a polymerizable group (such as a vinyl or styrenyl unit), this compound could be used as a monomer. The resulting polymer would have sulfonamide groups in its side chains. These groups could then be chemically modified, for example, by quaternization of the nitrogen atom, to introduce positive charges. This would make the resulting polymer a candidate for use as an anion exchange membrane (AEM). The performance of such an AEM would depend on factors like ion exchange capacity, water uptake, and the stability of the polymer backbone.
Table 1: Hypothetical Polymer Properties
| Property | Potential Characteristic |
|---|---|
| Monomer Type | Functionalized this compound |
| Polymer Architecture | Side-chain functionalized polymer |
| Potential Application | Anion Exchange Membrane |
| Key Functional Group | Quaternized Sulfonamide |
Role in Catalysis (e.g., as a Ligand or Organocatalyst Scaffold for Derivatives)
The sulfonamide group is known to be a useful coordinating group for metal catalysts. Therefore, derivatives of this compound could potentially serve as ligands in transition metal catalysis. The nitrogen and oxygen atoms of the sulfonamide could bind to a metal center, influencing its catalytic activity and selectivity.
Additionally, by introducing a chiral center into the molecule, it could serve as a scaffold for the development of new chiral organocatalysts. The sulfonamide group could act as a hydrogen bond donor or acceptor, which is a key interaction in many organocatalytic reactions.
Advanced Analytical Methodologies for Research Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (FLD, MS/MS)
HPLC is a cornerstone technique for the analysis of sulfonamides due to its high resolution and sensitivity. When coupled with advanced detectors like Fluorescence Detectors (FLD) and Tandem Mass Spectrometry (MS/MS), it provides powerful capabilities for purity assessment and quantification.
The development of a robust HPLC method is the first step in accurately analyzing "4-Ethoxybutane-1-sulfonamide". This process involves the systematic optimization of several chromatographic parameters to achieve the desired separation and sensitivity.
Key Method Development Parameters:
Stationary Phase: Reversed-phase columns, particularly C18 columns, are widely used for the separation of sulfonamides. The nonpolar nature of the C18 stationary phase allows for effective separation of sulfonamides based on their hydrophobicity.
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically employed. The choice of organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous phase are critical for achieving optimal separation. For sulfonamides, acidic mobile phases are often used to ensure the compounds are in a single ionic form, leading to sharper peaks and better reproducibility.
Detection:
Fluorescence Detection (FLD): For sulfonamides that are fluorescent or can be derivatized to be fluorescent, FLD offers high sensitivity and selectivity.
Tandem Mass Spectrometry (MS/MS): LC-MS/MS is a highly specific and sensitive technique that can definitively identify and quantify "this compound" and its intermediates, even at very low concentrations. It provides structural information, which is invaluable for confirming the identity of reaction products and impurities.
Method Validation:
Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability. Key validation parameters include:
Linearity: Establishing a linear relationship between the analyte concentration and the detector response.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
A hypothetical validated HPLC-MS/MS method for the quantification of "this compound" might exhibit the following characteristics:
| Parameter | Typical Value |
|---|---|
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery) | 95-105% |
| Precision (RSD) | < 5% |
| LOD | 0.1 ng/mL |
| LOQ | 0.5 ng/mL |
The synthesis of "this compound" may result in the formation of structural isomers or other closely related compounds. The ability to separate these species is crucial for accurately assessing the purity of the final product. Isomers can have different biological activities and toxicities, making their separation and quantification a critical aspect of quality control.
The chromatographic conditions, particularly the mobile phase composition and the type of stationary phase, play a significant role in the separation of isomers. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve the separation of complex mixtures of related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Intermediates
While HPLC is well-suited for the analysis of non-volatile compounds like "this compound," GC-MS is the preferred method for the identification and quantification of volatile byproducts and intermediates that may be present in the reaction mixture. These volatile compounds can provide valuable insights into the reaction mechanism and potential side reactions.
The process typically involves:
Sample Preparation: The volatile components are extracted from the reaction mixture, often using a suitable organic solvent or by headspace analysis.
GC Separation: The extracted volatiles are injected into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
A hypothetical GC-MS analysis of a "this compound" reaction mixture might identify volatile byproducts such as:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| Diethyl ether | 3.2 | 74, 59, 45 |
| Tetrahydrofuran (B95107) | 4.5 | 72, 42, 39 |
| 1-Butanol | 5.8 | 74, 56, 43, 31 |
Nuclear Magnetic Resonance (NMR) for Reaction Progress Monitoring and Yield Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. It is an invaluable tool for monitoring the progress of a chemical reaction and for determining the yield of the desired product without the need for chromatographic separation.
Reaction Progress Monitoring:
By acquiring NMR spectra of the reaction mixture at different time points, it is possible to observe the disappearance of starting material signals and the appearance of product signals. This allows for real-time monitoring of the reaction kinetics and can help in determining the optimal reaction time. For the synthesis of "this compound," ¹H NMR would be particularly useful for tracking the key transformations of the functional groups involved.
Yield Determination (qNMR):
Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration. ethz.chox.ac.uk This technique can be used to accurately determine the yield of "this compound" in the final reaction mixture.
The key steps in a qNMR experiment are:
A known amount of an internal standard is added to a precisely weighed sample of the crude reaction product.
An NMR spectrum is acquired under conditions that ensure accurate integration of the signals.
The integral of a well-resolved signal from "this compound" is compared to the integral of a signal from the internal standard.
The yield of the product is then calculated based on the known concentration of the internal standard and the molar masses of the product and the standard.
A hypothetical qNMR analysis for determining the yield of "this compound" might involve the following parameters:
| Parameter | Specification |
|---|---|
| NMR Spectrometer | 400 MHz or higher |
| Internal Standard | Maleic Anhydride |
| Solvent | Deuterated Chloroform (CDCl₃) |
| Analyte Signal (¹H NMR) | Triplet at ~3.5 ppm (ethoxy group -CH₂-) |
| Standard Signal (¹H NMR) | Singlet at ~7.1 ppm |
Future Research Directions and Unexplored Avenues for 4 Ethoxybutane 1 Sulfonamide Research
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemical research. Future investigations into 4-Ethoxybutane-1-sulfonamide should prioritize the development of novel and sustainable synthetic routes that move beyond traditional methods, which often rely on harsh reagents and generate significant waste.
Key areas of focus should include:
Green Solvents and Catalysis: Research into the use of biodegradable and reusable deep eutectic solvents (DESs) or aqueous media for the synthesis of sulfonamides is a promising avenue. uniba.itresearchgate.net The development of catalytic methods, potentially using earth-abundant metals, could also lead to more sustainable processes. researchgate.net
Atom Economy: Methodologies that maximize the incorporation of all starting material atoms into the final product are highly desirable. One-pot syntheses starting from readily available precursors like unactivated acids and amines, or nitroarenes and sodium arylsulfinates, could significantly improve the atom economy of this compound synthesis. researchgate.netnih.gov
Electrochemical Synthesis: The use of electrochemical methods offers a reagent-free approach to synthesis. An electrochemical multicomponent synthesis could allow for the direct formation of sulfonamides from non-prefunctionalized starting materials in a single pass flow system, minimizing waste and improving efficiency. researchgate.net
| Synthetic Route | Key Features | Potential Advantages | References |
| Deep Eutectic Solvents (DESs) | Use of biodegradable and reusable solvents | Reduced environmental impact, potential for catalyst recycling | uniba.it |
| Aqueous Media Synthesis | Utilization of water as a solvent | Environmentally benign, reduced use of volatile organic compounds | researchgate.net |
| One-Pot Decarboxylative Halosulfonylation | Conversion of aromatic acids to sulfonyl chlorides followed by amination | No prefunctionalization of starting materials, high atom economy | nih.gov |
| Electrochemical Synthesis | Reagent-free activation | Avoids the use of stoichiometric oxidants, potential for high selectivity | researchgate.net |
Exploration of New Reactivity Patterns and Derivatization Strategies
The sulfonamide functional group is a versatile handle for a wide range of chemical transformations. A thorough exploration of the reactivity of this compound will be crucial for unlocking its full potential in various applications.
Future research should investigate:
N-Functionalization: The nitrogen atom of the sulfonamide can be alkylated, acylated, or otherwise functionalized to introduce new properties. "Catch and release" protocols in flow chemistry systems have been shown to be effective for the monoalkylation of primary sulfonamides, which could be adapted for this compound. nih.govacs.org
C-H Activation: Direct functionalization of the aliphatic backbone of this compound through C-H activation would provide a powerful tool for late-stage modification and the rapid generation of a library of derivatives.
Ring-Forming Reactions: The flexible ethoxybutoxy chain could be utilized in intramolecular cyclization reactions to generate novel heterocyclic structures containing the sulfonamide moiety.
Derivatization for Analytical Applications: The development of derivatization strategies that introduce chromophores or fluorophores onto the this compound molecule could facilitate its detection and quantification in various matrices. researchgate.net
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A fundamental understanding of the structure, conformation, and electronic properties of this compound is essential for predicting its reactivity and designing new applications. The application of advanced spectroscopic and computational techniques will be instrumental in gaining these insights.
Promising areas for investigation include:
Rotational Spectroscopy: This high-resolution technique can provide precise information about the conformational preferences of this compound in the gas phase, which can be compared with computational predictions and crystal structures to understand the influence of intermolecular forces. nih.gov
Advanced NMR Techniques: Two-dimensional NMR experiments, such as HSQC, HMBC, and NOESY, can be used to unambiguously assign all proton and carbon signals and to determine the solution-state conformation of the molecule.
Density Functional Theory (DFT) Calculations: Computational studies using DFT can be employed to calculate the geometric and electronic structure, vibrational frequencies, and NMR chemical shifts of this compound. dntb.gov.uanih.govresearchgate.net These calculations can complement experimental data and provide insights into reaction mechanisms. dntb.gov.uanih.govresearchgate.net
| Technique | Information Gained | Potential Impact | References |
| Rotational Spectroscopy | Precise molecular structure and conformational preferences in the gas phase | Understanding of intrinsic molecular properties, benchmarking for computational methods | nih.gov |
| 2D NMR Spectroscopy | Unambiguous assignment of proton and carbon signals, solution-state conformation | Detailed structural elucidation, understanding of intermolecular interactions in solution | asianpubs.orgnih.gov |
| Density Functional Theory (DFT) | Geometric and electronic structure, vibrational frequencies, NMR chemical shifts, reaction pathways | Prediction of reactivity, interpretation of spectroscopic data, mechanistic insights | dntb.gov.uanih.govresearchgate.net |
Investigation of Materials Science Applications and Functionalized Polymers
The unique combination of a flexible spacer and a polar, hydrogen-bonding capable sulfonamide group makes this compound an attractive building block for new materials.
Future research in this area could explore:
Sulfonamide-Containing Polymers: The incorporation of this compound as a monomer or a functional pendant group in polymers could lead to materials with tailored properties, such as enhanced thermal stability, specific solubility characteristics, or the ability to coordinate with metal ions.
Self-Assembling Systems: The hydrogen-bonding capabilities of the sulfonamide group could be exploited to create self-assembling systems, such as gels, liquid crystals, or supramolecular polymers.
Surface Modification: The reactivity of the sulfonamide group could be used to graft this compound onto surfaces, thereby modifying their wetting, adhesive, or biocompatible properties.
Computational Design of Novel Derivatives with Tuned Chemical Properties
Computational chemistry offers a powerful toolkit for the in silico design and screening of new molecules with desired properties, thereby accelerating the discovery process and reducing experimental effort.
Future computational studies on this compound could focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: By generating a virtual library of this compound derivatives and calculating various molecular descriptors, QSAR models can be developed to predict their chemical and physical properties.
Pharmacophore Modeling: If a biological target is identified, pharmacophore models can be generated to guide the design of new derivatives with enhanced activity. nih.gov
Molecular Docking: Molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives to a target receptor, providing insights for the design of more potent analogues. nih.govnih.gov
| Computational Approach | Objective | Expected Outcome | References |
| Quantitative Structure-Activity Relationship (QSAR) | Predict chemical and physical properties of derivatives | Models that guide the synthesis of compounds with desired properties | nih.gov |
| Pharmacophore Modeling | Identify key structural features for biological activity | Design of new derivatives with improved potency | nih.gov |
| Molecular Docking | Predict binding mode and affinity to a biological target | Prioritization of synthetic targets, understanding of structure-activity relationships | nih.govnih.gov |
Integration with Flow Chemistry and Automated Synthesis Technologies
The adoption of flow chemistry and automated synthesis platforms can significantly accelerate the synthesis, optimization, and screening of new chemical entities.
The integration of these technologies into the research of this compound could involve:
Automated Flow Synthesis: The development of a fully automated flow-through process for the synthesis and derivatization of this compound would enable the rapid generation of a library of analogues for screening. nih.govacs.orgacs.org
In-line Analysis and Optimization: The integration of in-line analytical techniques, such as HPLC or mass spectrometry, with a flow reactor would allow for real-time reaction monitoring and automated optimization of reaction conditions.
Q & A
Q. What criteria should guide the selection of biological assays to avoid bias in activity reporting?
- Methodological Answer : Predefine primary and secondary endpoints in a study protocol registered on platforms like OSF. Use blinded analysis for assay readouts. Include both positive (e.g., known inhibitors) and negative controls (e.g., DMSO vehicle). Disclose all conflicts of interest and funding sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
